molecular formula C12H15NO19S3-4 B1235464 Heparin disaccharide I-S

Heparin disaccharide I-S

Cat. No. B1235464
M. Wt: 573.4 g/mol
InChI Key: LRPGJWKAYQRIAQ-GYBHJADLSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Heparin disaccharide I-S(4-) is a monocarboxylic acid anion obtained by deprotonation of the carboxy group, both sulfate groups and sulfamic acid group of HP_dp02_0009. It is a monocarboxylic acid anion, an organic sulfamate oxoanion, an organosulfate oxoanion and a carbohydrate acid derivative anion. It is a conjugate base of a HP_dp02_0009.

Scientific Research Applications

1. Rapid Separation of Oligosaccharides

Heparin disaccharide I-S can be used for the rapid separation of oligosaccharides. This is achieved using magnetic thermoresponsive molecularly imprinted polymers (MIPs), synthesized with heparin disaccharide as a template. This method shows promise for isolating di- and tetra-saccharides of heparin, and potentially other polysaccharides like heparan sulfate and chondroitin sulfate (Zhang et al., 2019).

2. Analysis using Capillary Electrophoresis-Mass Spectrometry

Capillary electrophoresis-mass spectrometry (CE-MS) is used for the analysis of heparin oligosaccharides, including disaccharides. This technique offers advantages in terms of rapid analysis, high-throughput, and sensitivity, which are critical for understanding the complex structure of heparin oligosaccharides (Sun et al., 2016).

3. Synthesis of Heparin-Mimicking Polymers

Heparin disaccharide I-S is used in the synthesis of heparin-mimicking polymers. These synthetic polymers offer therapeutic benefits by emulating the natural functions of heparin, including anticoagulation and tissue regeneration, while potentially reducing side effects (Paluck et al., 2016).

4. Biotechnological Engineering Applications

Heparin disaccharide I-S plays a role in biotechnological engineering for creating multi-target heparin/HS-derived drugs. These applications extend beyond anticoagulation to include treatments for neoplasia and viral infection (Rusnati et al., 2005).

5. Structural Characterization and Physicochemical Analysis

The disaccharide is key in the structural characterization and physicochemical analysis of heparin. Advanced techniques are being developed for detailed mapping and sequence analysis, crucial for quality control and understanding the drug's biological activity (Mulloy, 2012).

6. Anticoagulant and Immunomodulatory Properties

Research shows that heparin, including its disaccharide units, has anticoagulant properties and also plays a role in modulating immune responses, which is significant for understanding and enhancing its clinical applications (Tang et al., 2021).

properties

Product Name

Heparin disaccharide I-S

Molecular Formula

C12H15NO19S3-4

Molecular Weight

573.4 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C12H19NO19S3/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27)/p-4/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1

InChI Key

LRPGJWKAYQRIAQ-GYBHJADLSA-J

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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